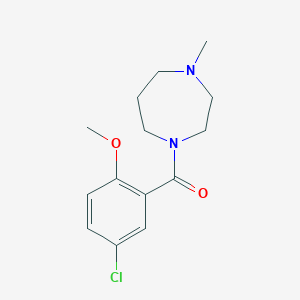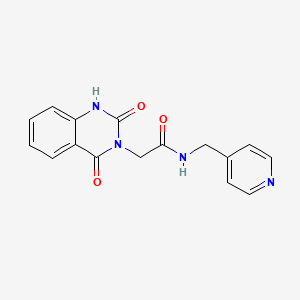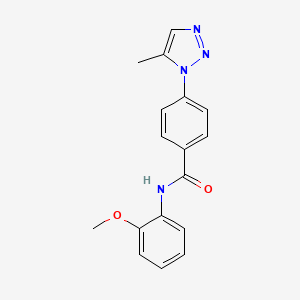
(5-Chloro-2-methoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone
Overview
Description
(5-Chloro-2-methoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chloro-substituted methoxyphenyl group and a diazepane ring, making it an interesting subject for scientific research and industrial applications.
Scientific Research Applications
Formation and Reactions of Related Carbenes:
- Carbenes similar to the one , like chloro-methoxy-carbene, are known to form from certain diazirines and can fragment to yield products like carbon monoxide and methyl chloride. They can also add to electron-poor alkenes to create cyclopropanes, demonstrating their potential in synthetic chemistry (Smith & Stevens, 1979).
Catalytic Applications:
- Manganese(III) complexes with ligands similar to 1,4-diazepane have been studied for their role in catalyzing olefin epoxidation. This indicates potential applications in catalysis and organic synthesis (Sankaralingam & Palaniandavar, 2014).
Synthesis of Bicyclic σ Receptor Ligands:
- Research into synthesizing bicyclic σ receptor ligands from related compounds has been conducted. Such studies are significant for developing new pharmaceuticals and understanding receptor interactions (Geiger et al., 2007).
Photochemical Studies:
- The photochemistry of compounds similar to 1,4-diazepane, such as dipropylcarbene, has been explored. This research can inform the understanding of chemical reactions under light exposure and their applications (Tae, Zhu, Platz, Pezacki & Warkentin, 1999).
Benzodiazepine Receptor Binding Studies:
- Studies on compounds structurally related to 1,4-diazepane have shown their potential for high affinity to the benzodiazepine receptor, which is crucial for developing new neurological medications (Nakao et al., 1990).
Synthesis of Dibenzo-1,4-diazepin-1-one Derivatives:
- The synthesis of dibenzo-1,4-diazepin-1-one derivatives, which share a common structural feature with the compound , highlights the compound's potential in synthetic organic chemistry (Wang, Bao, Wang, Li, Chen & Han, 2014).
Matrix Photochemistry Studies:
- The study of diazocyclohexadienones and their derivatives' matrix photochemistry can provide insights into the behavior of similar compounds under different conditions, which is valuable for material science and photochemistry (Schweig, Baumgartl & Schulz, 1991).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 5-chloro-2-methoxyphenol, undergoes a reaction with a suitable reagent to form the methoxyphenyl intermediate.
Diazepane Ring Formation: The intermediate is then reacted with 4-methyl-1,4-diazepane under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystall
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(4-methyl-1,4-diazepan-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-16-6-3-7-17(9-8-16)14(18)12-10-11(15)4-5-13(12)19-2/h4-5,10H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKKKTJJYXAWJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-biphenylylmethylene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4614489.png)
![N,N-diethyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4614491.png)
![4-ETHOXYBENZALDEHYDE 1-(5-{[2-(2-ADAMANTYL)-2-OXOETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE](/img/structure/B4614501.png)
![N-[[5-[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B4614510.png)
![3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride](/img/structure/B4614522.png)
![N-{1-Ethyl-2-[(piperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}-3-methylbutanamide](/img/structure/B4614524.png)

![4-[(4-methoxybenzyl)amino]-3-methylbenzoic acid](/img/structure/B4614526.png)
![(5E)-1-(2-methylphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4614533.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(benzyloxy)benzamide](/img/structure/B4614540.png)
![(Z)-3-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE](/img/structure/B4614547.png)

![N-(2-BROMOPHENYL)-N'-{4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-1,3-THIAZOL-2-YL}UREA](/img/structure/B4614564.png)
![2-[4-(3-isoxazolylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4614571.png)
